Cas no 2228567-15-3 (4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole)

4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole
- 2228567-15-3
- EN300-1996833
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- Inchi: 1S/C7H10ClN3O2/c1-2-10-5-9-7(8)6(10)3-4-11(12)13/h5H,2-4H2,1H3
- InChI Key: AEVBYRCYBYXSRX-UHFFFAOYSA-N
- SMILES: ClC1=C(CC[N+](=O)[O-])N(C=N1)CC
Computed Properties
- Exact Mass: 203.0461543g/mol
- Monoisotopic Mass: 203.0461543g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 63.6Ų
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1996833-1g |
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole |
2228567-15-3 | 1g |
$1714.0 | 2023-09-16 | ||
Enamine | EN300-1996833-5.0g |
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole |
2228567-15-3 | 5g |
$4972.0 | 2023-06-03 | ||
Enamine | EN300-1996833-2.5g |
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole |
2228567-15-3 | 2.5g |
$3362.0 | 2023-09-16 | ||
Enamine | EN300-1996833-10.0g |
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole |
2228567-15-3 | 10g |
$7373.0 | 2023-06-03 | ||
Enamine | EN300-1996833-1.0g |
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole |
2228567-15-3 | 1g |
$1714.0 | 2023-06-03 | ||
Enamine | EN300-1996833-0.05g |
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole |
2228567-15-3 | 0.05g |
$1440.0 | 2023-09-16 | ||
Enamine | EN300-1996833-0.1g |
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole |
2228567-15-3 | 0.1g |
$1508.0 | 2023-09-16 | ||
Enamine | EN300-1996833-0.5g |
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole |
2228567-15-3 | 0.5g |
$1646.0 | 2023-09-16 | ||
Enamine | EN300-1996833-5g |
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole |
2228567-15-3 | 5g |
$4972.0 | 2023-09-16 | ||
Enamine | EN300-1996833-0.25g |
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole |
2228567-15-3 | 0.25g |
$1577.0 | 2023-09-16 |
4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole Related Literature
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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5. Water
Additional information on 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole
Recent Advances in the Study of 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole (CAS: 2228567-15-3)
The compound 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole (CAS: 2228567-15-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest studies focusing on this compound, including its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of novel bioactive molecules. The presence of both nitro and chloro functional groups in the imidazole ring offers multiple sites for chemical modification, making it a valuable scaffold for the development of new pharmacophores. Researchers have successfully utilized this compound in the synthesis of inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways.
One of the most notable findings is the compound's potential as a precursor in the development of selective kinase inhibitors. Kinases play a critical role in cell signaling and are often dysregulated in diseases such as cancer and autoimmune disorders. Preliminary in vitro studies have demonstrated that derivatives of 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole exhibit promising inhibitory activity against specific kinase targets, with IC50 values in the low micromolar range.
In addition to its kinase inhibitory properties, recent research has explored the compound's antimicrobial potential. Studies have shown that certain derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. These findings suggest that 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole could serve as a lead compound for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
The synthesis and optimization of 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole derivatives have also been a focus of recent investigations. Advances in green chemistry have enabled more efficient and environmentally friendly synthetic routes, reducing the use of hazardous reagents and improving yields. These developments are critical for scaling up production and facilitating further preclinical and clinical studies.
Despite these promising results, challenges remain in the development of 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous structure-activity relationship (SAR) studies and medicinal chemistry optimization. Future research directions may include the exploration of prodrug strategies and formulation technologies to enhance the compound's pharmacokinetic properties.
In conclusion, 4-chloro-1-ethyl-5-(2-nitroethyl)-1H-imidazole (CAS: 2228567-15-3) represents a promising scaffold for the development of novel therapeutic agents. Its versatility, combined with recent advancements in synthetic and medicinal chemistry, positions it as a valuable tool in the ongoing search for new treatments for a range of diseases. Continued research and collaboration across disciplines will be essential to fully realize its potential.
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